molecular formula C20H20ClN3O2 B2787067 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847397-45-9

1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2787067
CAS No.: 847397-45-9
M. Wt: 369.85
InChI Key: QOJGJBHQSUYDAB-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution reactions: Introducing the 5-chloro-2-methoxyphenyl group through electrophilic aromatic substitution.

    Formation of the pyrrolidin-2-one ring: This can be done by cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. This can involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxyphenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Lacks the ethyl group on the benzimidazole ring.

    1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: Contains a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group on the benzimidazole ring in 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-3-23-16-7-5-4-6-15(16)22-20(23)13-10-19(25)24(12-13)17-11-14(21)8-9-18(17)26-2/h4-9,11,13H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJGJBHQSUYDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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